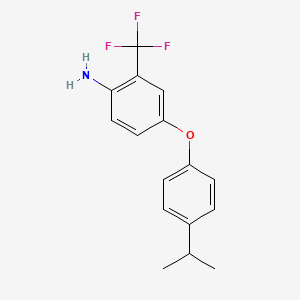

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H16F3NO It is characterized by the presence of an isopropylphenoxy group and a trifluoromethyl group attached to an aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-isopropylphenol with 2-chloro-5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy oxygen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted anilines or phenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline exhibit promising anticancer properties. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate cell membranes and interact with biological targets. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as a lead compound in drug development .

1.2 Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of various enzymes involved in disease pathways. For instance, it has been shown to selectively inhibit enzymes related to inflammatory responses and cancer progression. The presence of the isopropyl group may influence binding affinity and selectivity towards enzyme active sites, making it a candidate for further optimization in drug design .

Material Science

2.1 Synthesis of Advanced Materials

This compound can serve as a precursor for the synthesis of advanced materials, including polymers and coatings. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and chemical resistance. Research has demonstrated that materials derived from this compound exhibit improved mechanical properties compared to traditional polymers .

2.2 Photovoltaic Applications

The compound's electronic properties make it suitable for applications in organic photovoltaics (OPVs). By modifying the molecular structure, researchers can tailor the energy levels and charge transport properties, potentially leading to more efficient solar cells. Studies have indicated that incorporating trifluoromethyl groups into organic semiconductors can enhance light absorption and charge mobility .

Environmental Studies

3.1 Role in Environmental Remediation

The environmental impact of trifluoromethyl-containing compounds has drawn attention due to their persistence and potential toxicity. Research into this compound includes studies on its degradation pathways and interactions with various environmental matrices. Understanding these interactions is crucial for assessing its environmental fate and developing remediation strategies .

3.2 Monitoring Environmental Contaminants

Due to its unique spectral properties, the compound can be utilized as a marker or tracer for monitoring environmental contaminants. Its stability under various conditions makes it an excellent candidate for tracking pollution sources and understanding ecological impacts over time .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Inhibition of specific cancer cell lines | Potential development of new anticancer therapies |

| Enzymatic Inhibition | Selective inhibition of inflammatory enzymes | Opportunities in treating chronic inflammatory diseases |

| Material Synthesis | Enhanced mechanical properties in polymer composites | Advancements in durable materials for industrial applications |

| Environmental Impact | Persistence in soil and water systems | Need for effective remediation strategies |

Wirkmechanismus

The mechanism of action of 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline

- 4-(4-Isopropylphenoxy)-2-(difluoromethyl)aniline

- 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)phenol

Uniqueness

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both the isopropylphenoxy and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable compound for various research applications.

Biologische Aktivität

4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a chemical compound with potential applications in pharmaceuticals and agrochemicals. Its structure features a trifluoromethyl group and an isopropylphenoxy moiety, which may influence its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₆H₁₆F₃NO

- CAS Number : 946784-75-4

- Molecular Weight : 305.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in tumor growth, particularly in leukemia cell lines. The inhibition of these enzymes leads to reduced cellular proliferation and increased apoptosis in cancer cells .

- Receptor Modulation : Preliminary studies suggest that it may modulate certain ion channels, which could have implications for neurological disorders .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that at certain concentrations, the compound significantly reduces cell viability and induces apoptosis:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates low water solubility, which may affect its bioavailability. Studies show that it is primarily metabolized in the liver, with various metabolites exhibiting distinct biological activities .

Case Studies

-

In Vivo Efficacy in Tumor Models :

- A study using murine models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Dosage optimization revealed that lower doses (5 mg/kg) effectively inhibited tumor growth without severe toxicity, while higher doses (15 mg/kg) resulted in adverse effects .

- Mechanistic Insights :

Stability and Degradation

Laboratory studies indicate that this compound is stable under standard conditions but can degrade when exposed to strong oxidizing agents. Its stability profile is crucial for formulation development in pharmaceutical applications.

Dosage Effects

The effects of varying dosages on animal models highlight a dose-dependent response where lower concentrations provide therapeutic benefits while minimizing toxicity:

| Dosage (mg/kg) | Tumor Size Reduction (%) | Toxicity Level |

|---|---|---|

| 5 | 45 | Low |

| 10 | 60 | Moderate |

| 15 | 30 | High |

Eigenschaften

IUPAC Name |

4-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)11-3-5-12(6-4-11)21-13-7-8-15(20)14(9-13)16(17,18)19/h3-10H,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJNETJUIRUBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.